![molecular formula C10H14BrNOS B2550035 1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol CAS No. 414875-34-6](/img/structure/B2550035.png)

1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol” is a chemical compound . It is a versatile compound used in scientific research and exhibits complex properties, offering a wide range of applications, making it valuable for studying various biological processes and developing innovative technologies.

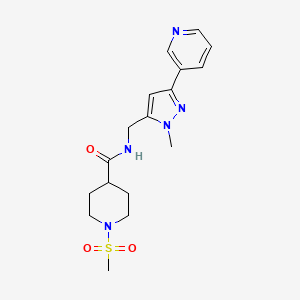

Synthesis Analysis

The synthesis of piperidine derivatives, such as “1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol”, has been widespread . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

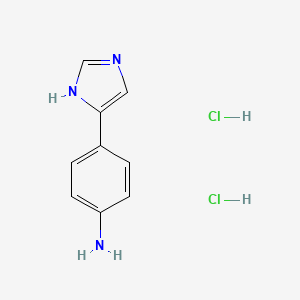

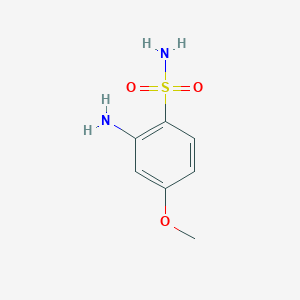

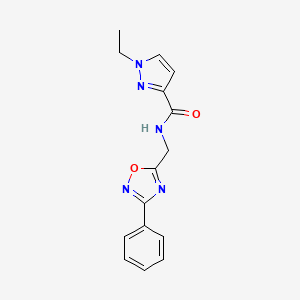

Molecular Structure Analysis

The molecular structure of “1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol” can be represented by the InChI code 1S/C9H13BrN2S/c10-9-2-1-8 (13-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2 .

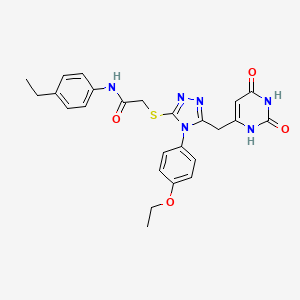

Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical And Chemical Properties Analysis

The physical form of “1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol” is a powder . It has a molecular weight of 261.19 . The compound is stored at room temperature .

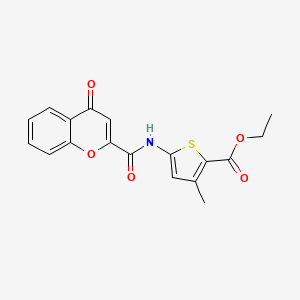

Aplicaciones Científicas De Investigación

- Application : The synthesis of triazine–thiophene–thiophene conjugated porous polymers, including tris(5-bromothiophen-2-yl)-1,3,5-triazine, has been explored as an alternative anode material for LIBs . These materials exhibit improved electrochemical performance due to their unique structure and band gap properties.

- Application : The compound (Z)-1-((5-bromothiophen-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine is synthesized by condensing 5-bromothiophene-2-carbaldehyde with (2,4-dinitrophenyl)hydrazine . This reaction demonstrates the utility of 5-bromothiophene derivatives in hydrazone chemistry.

- Application : A new method for generating azoalkenes from ketohydrazones, using 5-bromothiophene-2-carbaldehyde, has been applied to the synthesis of tetrahydropyridazine derivatives . These derivatives have potential applications in drug discovery and materials science.

- Application : The oxidative cyclization of hydrazones with bromine yields tricyclic derivatives containing the 5-bromothiophen-2-yl fragment. These intermediates can be further functionalized for the synthesis of biologically active compounds and fluorophores .

- Application : The molecular engineering of 5-bromothiophene derivatives allows adjustment of the resulting polymer structures. By varying the linkage units, such as introducing larger thiophene derivatives, one can tailor band gaps and improve electrochemical properties .

Lithium-Ion Batteries (LIBs) Anode Materials

Hydrazones and Azoalkenes Synthesis

Tetrahydropyridazine Derivatives

Tricyclic Derivatives as Intermediates

Molecular Engineering and Structure Adjustment

Safety and Hazards

The safety information for “1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-ol” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1-[(5-bromothiophen-2-yl)methyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c11-10-2-1-9(14-10)7-12-5-3-8(13)4-6-12/h1-2,8,13H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEVZELLIRUGAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2549965.png)

![[3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2549966.png)